Diclazuril-d4

Description

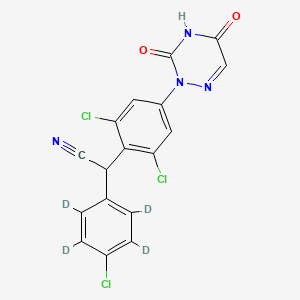

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H9Cl3N4O2 |

|---|---|

Molecular Weight |

411.7 g/mol |

IUPAC Name |

2-(4-chloro-2,3,5,6-tetradeuteriophenyl)-2-[2,6-dichloro-4-(3,5-dioxo-1,2,4-triazin-2-yl)phenyl]acetonitrile |

InChI |

InChI=1S/C17H9Cl3N4O2/c18-10-3-1-9(2-4-10)12(7-21)16-13(19)5-11(6-14(16)20)24-17(26)23-15(25)8-22-24/h1-6,8,12H,(H,23,25,26)/i1D,2D,3D,4D |

InChI Key |

ZSZFUDFOPOMEET-RHQRLBAQSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C(C#N)C2=C(C=C(C=C2Cl)N3C(=O)NC(=O)C=N3)Cl)[2H])[2H])Cl)[2H] |

Canonical SMILES |

C1=CC(=CC=C1C(C#N)C2=C(C=C(C=C2Cl)N3C(=O)NC(=O)C=N3)Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

The Role of Diclazuril-d4 as an Internal Standard in Quantitative Analysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism and application of diclazuril-d4 as an internal standard in the quantitative analysis of its non-labeled counterpart, diclazuril. Diclazuril is a potent anticoccidial agent used in veterinary medicine, and its accurate quantification in various matrices is crucial for pharmacokinetic studies, residue monitoring, and ensuring food safety. The use of a stable isotope-labeled internal standard like this compound is paramount for achieving high accuracy and precision in analytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The Core Principle: Mechanism of Action of this compound as an Internal Standard

The fundamental principle behind using this compound as an internal standard lies in its chemical and physical similarity to the analyte, diclazuril. This compound is a synthetic version of the diclazuril molecule where four hydrogen atoms have been replaced with deuterium atoms. This isotopic substitution results in a molecule with a higher mass but virtually identical chemical properties to diclazuril.

During sample preparation and analysis, the internal standard is added at a known concentration to both the calibration standards and the unknown samples. Because this compound behaves almost identically to diclazuril throughout the entire analytical process—including extraction, derivatization, and ionization—any loss of analyte during these steps will be mirrored by a proportional loss of the internal standard.

In the mass spectrometer, the analyte and the internal standard are separated based on their mass-to-charge ratio. The instrument measures the ratio of the response of the analyte to the response of the internal standard. This ratio is then used to calculate the concentration of the analyte in the original sample. By using this ratio, any variations in sample handling or instrument performance are effectively canceled out, leading to more accurate and precise results.[1][2]

Stable isotopically labeled internal standards are considered the gold standard in quantitative mass spectrometry for their ability to compensate for matrix effects, which are a common source of error in complex biological samples.[3]

Quantitative Data Presentation

The use of this compound as an internal standard significantly improves the performance of analytical methods for the quantification of diclazuril. The following tables summarize key validation parameters from published LC-MS/MS methods that utilize a deuterated internal standard for diclazuril analysis in various matrices.

Table 1: Method Validation Parameters for Diclazuril Quantification using a Deuterated Internal Standard

| Parameter | Matrix | Linearity (ng/mL) | Correlation Coefficient (r²) | Recovery (%) | Reference |

| Linearity & Recovery | Poultry Tissue & Eggs | 1 - 500 µg/L | > 0.99 | 85.2 - 105.3 | [4] |

| Linearity & Recovery | Animal Plasma | 1 - 2000 | > 0.999 | Not explicitly stated, but method showed good trueness | [5] |

Table 2: Precision and Limits of Detection for Diclazuril Quantification using a Deuterated Internal Standard

| Parameter | Matrix | Concentration | Within-Run Precision (%RSD) | Between-Run Precision (%RSD) | LOD (ng/mL) | LOQ (ng/mL) | Reference |

| Precision & Limits | Animal Plasma | 50 ng/mL | < 10.5 | < 11.7 | 0.03 | 1 | [5] |

| Precision & Limits | Poultry Tissue & Eggs | 1, 10, 100 µg/kg | 2.8 - 8.1 | 4.2 - 9.5 | 0.1 µg/kg | 0.3 µg/kg | [4] |

Experimental Protocols

This section provides a detailed, synthesized protocol for the quantitative analysis of diclazuril in poultry tissue using a deuterated internal standard, based on established methodologies.[4]

Materials and Reagents

-

Diclazuril analytical standard

-

This compound internal standard

-

Acetonitrile (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Formic acid

-

Ammonium acetate

-

Water (deionized)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

Anhydrous sodium sulfate

Sample Preparation

-

Homogenization: Weigh 2 g of homogenized poultry tissue into a 50 mL centrifuge tube.

-

Internal Standard Spiking: Add a known amount of this compound internal standard solution to each sample.

-

Extraction: Add 10 mL of ethyl acetate and 5 g of anhydrous sodium sulfate. Vortex for 1 minute and then sonicate for 15 minutes.

-

Centrifugation: Centrifuge the samples at 4000 rpm for 10 minutes.

-

Supernatant Collection: Transfer the supernatant to a clean tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the residue in 1 mL of a mixture of acetonitrile and water (1:1, v/v).

-

SPE Cleanup (Optional but Recommended):

-

Condition an SPE cartridge with methanol followed by water.

-

Load the reconstituted sample onto the cartridge.

-

Wash the cartridge with water.

-

Elute the analyte and internal standard with acetonitrile.

-

Evaporate the eluate to dryness and reconstitute in the mobile phase.

-

LC-MS/MS Analysis

-

Chromatographic Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution: A suitable gradient program to separate diclazuril from matrix components.

-

Injection Volume: 5-10 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operated in negative electrospray ionization (ESI-) mode.

-

MRM Transitions: Monitor at least two multiple reaction monitoring (MRM) transitions for both diclazuril and this compound for quantification and confirmation.

Mandatory Visualizations

Signaling Pathway

While the exact molecular target of diclazuril is still under investigation, recent studies suggest that it may interfere with the glycolytic pathway in Eimeria parasites by affecting the enzyme enolase.[2] This disruption of energy metabolism is hypothesized to contribute to the observed damage to the developmental stages of the parasite.

Caption: Proposed mechanism of diclazuril's anticoccidial action via inhibition of enolase.

Experimental Workflow

The following diagram illustrates the key steps in the quantitative analysis of diclazuril using this compound as an internal standard.

Caption: Workflow for diclazuril analysis using an internal standard.

Logical Relationship

The use of an internal standard is based on a logical relationship that ensures accurate quantification.

Caption: Logic of using an internal standard for accurate quantification.

Conclusion

This compound serves as an indispensable tool for the accurate and precise quantification of diclazuril in complex matrices. Its mechanism of action as an internal standard is based on its chemical and physical identity with the analyte, allowing it to compensate for variations in sample preparation and instrumental analysis. The data presented in this guide clearly demonstrate the high level of performance that can be achieved in analytical methods employing this internal standard. The provided experimental protocol and workflows offer a practical guide for researchers and scientists in the field of drug analysis and food safety.

References

physicochemical properties of Diclazuril-d4 for analytical use

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of Diclazuril-d4, a deuterated analog of the anticoccidial agent Diclazuril. This information is crucial for its use as an internal standard in analytical methodologies, ensuring accurate quantification in research, drug development, and quality control processes.

Physicochemical Properties

This compound is a stable, isotopically labeled form of Diclazuril, designed for use in mass spectrometry-based analytical methods. The deuterium labeling provides a distinct mass difference, allowing for clear differentiation from the unlabeled analyte.

General Properties

| Property | Value | Reference |

| Chemical Name | Benzene-2,3,5,6-d4-acetonitrile, 4-chloro-α-[2,6-dichloro-4-(4,5-dihydro-3,5-dioxo-1,2,4-triazin-2(3H)-yl)phenyl]- | [1] |

| Synonyms | R-64433-d4 | [2] |

| CAS Number | 1632495-80-7 | [1][3] |

| Molecular Formula | C₁₇H₅D₄Cl₃N₄O₂ | [1][3] |

| Molecular Weight | 411.66 g/mol | [1][3] |

| Appearance | White to yellow solid | [1] |

| Purity | ≥98% | [1] |

| Isotopic Enrichment | 98.4% | [1] |

Solubility

This compound, similar to its non-deuterated counterpart, exhibits low aqueous solubility.[4] It is soluble in polar aprotic solvents.

| Solvent | Solubility | Notes | Reference |

| Dimethyl Sulfoxide (DMSO) | 25 mg/mL (60.73 mM) | Ultrasonic assistance may be needed. Hygroscopic DMSO can significantly impact solubility; use newly opened solvent. | [5] |

| Dimethylformamide (DMF) | Soluble | Specific quantitative data not available. | [6] |

| Tetrahydrofuran (THF) | Slightly soluble | [6][7] | |

| Water | Insoluble | [7] |

Spectroscopic Data

The spectroscopic properties of this compound are expected to be nearly identical to those of Diclazuril, with minor shifts attributable to the deuterium substitution.

| Technique | Data | Reference |

| UV/Vis Spectroscopy | λmax: 220 nm, 277 nm | [8] |

| ¹H NMR Spectroscopy | Consistent with structure | [1] |

| Mass Spectrometry | Consistent with structure | [1] |

Stability and Storage

Proper storage is essential to maintain the integrity of this compound.

| Condition | Stability | Reference |

| Powder (-20°C) | 3 years | [1] |

| Powder (4°C) | 2 years | [1] |

| In Solvent (-80°C) | 6 months | [1][2] |

| In Solvent (-20°C) | 1 month | [1][2] |

Analytical Methods and Experimental Protocols

This compound is primarily used as an internal standard in quantitative analysis of Diclazuril by High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometric detection.

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the determination of Diclazuril in various matrices, such as animal feed.

Experimental Protocol:

-

Sample Preparation (Animal Feed):

-

Weigh a representative sample of the feed.

-

Add a known amount of this compound internal standard.

-

Extract with acidified methanol.

-

Perform solid-phase extraction (SPE) on a C18 cartridge for cleanup.

-

Elute Diclazuril and this compound from the SPE cartridge.

-

Evaporate the eluate to dryness.

-

Reconstitute the residue in a suitable solvent (e.g., dimethylformamide/water).

-

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and an aqueous buffer (e.g., 0.2% phosphoric acid).

-

Flow Rate: 1.0 - 1.5 mL/min.

-

Detection: UV detector at 275 nm or 280 nm.

-

Injection Volume: 10 - 20 µL.

-

-

Quantification:

-

Create a calibration curve by plotting the ratio of the peak area of Diclazuril to the peak area of this compound against the concentration of Diclazuril.

-

Determine the concentration of Diclazuril in the sample from the calibration curve.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers higher sensitivity and selectivity for the analysis of Diclazuril in biological matrices like plasma.

Experimental Protocol:

-

Sample Preparation (Animal Plasma):

-

To a plasma sample, add a known amount of this compound internal standard.

-

Perform protein precipitation by adding acetonitrile.

-

Centrifuge to pellet the precipitated proteins.

-

Inject the supernatant into the LC-MS/MS system.

-

-

LC-MS/MS Conditions:

-

Chromatography: Utilize a suitable reversed-phase column (e.g., Nucleosil ODS 5-µm) with a gradient elution of acetonitrile and an aqueous buffer like 0.01 M ammonium acetate.

-

Mass Spectrometry: Operate the mass spectrometer in the multiple reaction monitoring (MRM) mode with negative ion detection.[9]

-

Ionization: Electrospray ionization (ESI).[9]

-

-

Quantification:

-

Monitor specific precursor-to-product ion transitions for both Diclazuril and this compound.

-

Quantify Diclazuril concentration based on the ratio of the peak areas of the analyte to the internal standard, using a calibration curve prepared in the same biological matrix.

-

Mechanism of Action of Diclazuril

Diclazuril is a potent anticoccidial agent that is effective against various species of Eimeria, the protozoan parasite responsible for coccidiosis in poultry and other livestock. Its mechanism of action involves the disruption of the parasite's life cycle.

Diclazuril primarily targets the intracellular developmental stages of the coccidia, specifically schizogony and gametogony. Treatment with Diclazuril leads to degenerative changes in the first and second-generation schizonts, characterized by a loss of internal structure and the appearance of intracytoplasmic vacuoles. This ultimately results in the degeneration of both schizonts and gamonts, thereby halting the replication of the parasite.

Diclazuril's inhibitory effect on the coccidian life cycle.

Conclusion

This compound serves as an indispensable tool for the accurate and reliable quantification of Diclazuril in various analytical applications. A thorough understanding of its physicochemical properties and the appropriate analytical methodologies is paramount for researchers, scientists, and drug development professionals to ensure data integrity and advance scientific research in animal health.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound - CAS - 1632495-80-7 | Axios Research [axios-research.com]

- 4. veeprho.com [veeprho.com]

- 5. glpbio.com [glpbio.com]

- 6. fao.org [fao.org]

- 7. Diclazuril - LKT Labs [lktlabs.com]

- 8. kempex.net [kempex.net]

- 9. Quantitative analysis of diclazuril in animal plasma by liquid chromatography/electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Isotopic Labeling of Diclazuril-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Diclazuril-d4, a deuterated internal standard for the widely used anticoccidial agent, Diclazuril. The document details the multi-step synthetic pathway, including the isotopic labeling process, and provides available experimental protocols and quantitative data. Furthermore, it elucidates the mechanism of action of Diclazuril, offering insights into its molecular targets within the Eimeria parasite.

Introduction to Diclazuril and its Deuterated Analog

Diclazuril is a potent, broad-spectrum anticoccidial drug belonging to the benzeneacetonitrile class of compounds.[1] It is highly effective against various species of Eimeria, the protozoan parasite responsible for coccidiosis in poultry and other livestock.[1][2] To facilitate pharmacokinetic studies, residue analysis, and to serve as an internal standard in analytical methodologies, a stable isotope-labeled version, this compound, is utilized.[3][4] The four deuterium atoms are incorporated into the 4-chlorophenyl ring of the molecule, providing a distinct mass shift for mass spectrometry-based quantification without significantly altering its chemical properties.[3][4]

Synthetic Pathway of this compound

The synthesis of this compound is a multi-step process that begins with the commercially available starting material, 2,6-dichloro-4-nitroaniline. The overall synthetic route can be divided into several key stages, as outlined in the workflow diagram below. The isotopic labeling is introduced via the use of a deuterated intermediate, 2,3,5,6-tetradeuterio-4-chlorobenzonitrile.

Isotopic Labeling: Synthesis of 2,3,5,6-Tetradeuterio-4-chlorobenzonitrile

The key to the synthesis of this compound is the preparation of the deuterated intermediate, 2,3,5,6-tetradeuterio-4-chlorobenzonitrile. While this reagent is commercially available, a common method for its synthesis involves a catalytic hydrogen-deuterium (H/D) exchange reaction.[5] In this process, 4-chlorobenzonitrile is treated with a deuterium source, such as deuterium oxide (D₂O), in the presence of a suitable catalyst, like a noble metal catalyst (e.g., palladium on carbon), to facilitate the exchange of the aromatic protons with deuterium atoms.[6]

General Experimental Protocol for H/D Exchange: A mixture of 4-chlorobenzonitrile, a palladium-based catalyst, and a deuterium source (e.g., D₂O) is heated in a sealed vessel. The reaction progress is monitored by techniques such as NMR or mass spectrometry to determine the degree of deuterium incorporation. Upon completion, the catalyst is filtered off, and the deuterated product is purified, typically by recrystallization or chromatography.

Step-by-Step Synthesis of this compound

The following sections detail the individual steps of the this compound synthesis, starting from 2,6-dichloro-4-nitroaniline.

Step 1: Synthesis of 3,4,5-Trichloronitrobenzene (Intermediate II)

The synthesis commences with a Sandmeyer reaction of 2,6-dichloro-4-nitroaniline.[7][8] The amino group is first diazotized, and the resulting diazonium salt is then displaced by a chlorine atom.

Experimental Protocol:

-

In a reaction flask, dissolve 2,6-dichloro-4-nitroaniline (100.0 g) in sulfuric acid (480.0 g) and add sodium nitrite (36.0 g).[8]

-

Heat the mixture to ensure complete dissolution of the sodium nitrite, then cool to 50°C.[8]

-

After an insulation period of 40 minutes, cool the mixture to 5°C and add glacial acetic acid (136.0 g) dropwise. Maintain the temperature and stir for 1 hour to obtain the diazonium salt solution.[8]

-

In a separate flask, prepare a solution of cuprous chloride (90.0 g) in hydrochloric acid (357.0 g).[8]

-

Slowly add the diazonium salt solution to the cuprous chloride solution, maintaining the temperature below 15°C.[8]

-

After the addition is complete, continue the reaction for 50 minutes, then warm to 70°C for 1 hour.[8]

-

Cool the reaction mixture to room temperature and add purified water (1500.0 g) to precipitate the product.[8]

-

Filter the yellow solid, wash with water until neutral, and dry to obtain 3,4,5-trichloronitrobenzene.[8]

Step 2: Synthesis of α-(4-Chlorophenyl-d4)-2,6-dichloro-4-nitrophenylacetonitrile (Intermediate III)

This step involves a nucleophilic substitution reaction between 3,4,5-trichloronitrobenzene and the deuterated intermediate, 2,3,5,6-tetradeuterio-4-chlorobenzonitrile.[3]

Experimental Protocol:

-

In a reaction flask, prepare a 50% sodium hydroxide solution (120 g NaOH in 120 g purified water) and cool to below 40°C.[3]

-

Add tetrabutylammonium bromide (5 g), 3,4,5-trichloronitrobenzene (40 g), and tetrahydrofuran (THF) (228 g) and stir for 30 minutes.[3]

-

Prepare a solution of 2,3,5,6-tetradeuterio-4-chlorobenzonitrile (29.0 g) in THF (50.0 g) and add it dropwise to the reaction mixture.[3]

-

After the addition, heat the mixture to 60°C and maintain for 8 hours.[3]

Step 3: Synthesis of 4-Amino-α-(4-chlorophenyl-d4)-2,6-dichlorophenylacetonitrile (Intermediate IV)

The nitro group of intermediate III is reduced to an amino group to yield intermediate IV.[7]

Experimental Protocol:

-

To the reaction mixture from the previous step, add a reducing agent such as sodium dithionite (vat powder).

-

The reduction is typically carried out in a suitable solvent system, and the progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the product is extracted with an organic solvent and purified.

Step 4: Synthesis of this compound (I)

The final step involves a diazotization of the amino group of intermediate IV, followed by a series of condensation and cyclization reactions to form the triazine ring of this compound.[3]

Experimental Protocol:

-

Intermediate IV is diazotized using sodium nitrite in an acidic medium.

-

The resulting diazonium salt is then reacted with a suitable reagent to form a hydrazine intermediate.

-

The hydrazine intermediate undergoes cyclization with a dicarbonyl compound or its equivalent to form the final triazine ring structure.

-

The crude this compound is then purified by recrystallization from a solvent mixture such as glacial acetic acid and an alcohol (e.g., n-butanol).[3]

Quantitative Data

The following table summarizes the available quantitative data for the synthesis of Diclazuril and its deuterated analog. It is important to note that yields can vary depending on the specific reaction conditions and scale.

| Step | Reactants | Product | Reported Yield | Reference(s) |

| 1. Sandmeyer Reaction | 2,6-Dichloro-4-nitroaniline | 3,4,5-Trichloronitrobenzene | ~45% | |

| 2. Nucleophilic Substitution & 3. Reduction (combined) | 3,4,5-Trichloronitrobenzene, 4-Chlorobenzonitrile (or deuterated analog), Reducing agent | 4-Amino-α-(4-chlorophenyl)-2,6-dichlorophenylacetonitrile (or d4 analog) | Not specified | [3][7] |

| 4. Diazotization, Cyclization & Purification | 4-Amino-α-(4-chlorophenyl)-2,6-dichlorophenylacetonitrile (or d4 analog), Cyclizing agents | Diclazuril (or this compound) | 75-86.2% | [3] |

| Overall Yield | 2,6-Dichloro-4-nitroaniline | Diclazuril | ~45% |

Isotopic Purity: The isotopic purity of this compound is a critical parameter. It is typically determined by mass spectrometry, where the relative abundance of the deuterated (M+4) and non-deuterated (M) molecular ions is measured.[9][10] Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy can also be employed to assess the degree of deuteration at specific positions in the molecule.[1][8] Commercial suppliers of this compound often provide a certificate of analysis specifying the isotopic enrichment, which is typically expected to be >98%.

Mechanism of Action of Diclazuril

Diclazuril exerts its anticoccidial effect by targeting the intracellular developmental stages of the Eimeria parasite, particularly during schizogony and gametogony.[11] The primary mechanism of action involves the disruption of mitochondrial function.[11]

Studies have shown that Diclazuril treatment leads to a significant decrease in the mitochondrial transmembrane potential in Eimeria tenella merozoites. This disruption of the proton gradient across the inner mitochondrial membrane impairs the parasite's ability to produce ATP via oxidative phosphorylation. The collapse of the mitochondrial membrane potential is a key event that can trigger the apoptotic cascade, leading to programmed cell death of the parasite.

Conclusion

The synthesis of this compound is a well-established, albeit multi-step, process that is crucial for the development of robust analytical methods for its parent compound. The key to the isotopic labeling lies in the use of a deuterated precursor, which is incorporated early in the synthetic sequence. The mechanism of action of Diclazuril highlights the parasite's mitochondrion as a key drug target. This technical guide provides a foundational understanding of the synthesis and mode of action of this compound, which is of significant value to researchers and professionals in the fields of veterinary medicine, drug development, and analytical chemistry. Further research to optimize the synthetic yields and to fully elucidate the molecular interactions of Diclazuril with its mitochondrial target will continue to be of great interest.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Diclazuril, a new broad-spectrum anticoccidial for chickens. 3. Floor-pen trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CN104098521B - The preparation method of diclazuril and Isotopic Internal Standard D4-diclazuril - Google Patents [patents.google.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]

- 6. CN107746390B - Preparation method of anticoccidial drug diclazuril - Google Patents [patents.google.com]

- 7. hilarispublisher.com [hilarispublisher.com]

- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 9. SU1728241A1 - Method of 3,6-dichloro-2-cyanopyridine synthesis - Google Patents [patents.google.com]

- 10. mdpi.com [mdpi.com]

- 11. Diclazuril [sitem.herts.ac.uk]

certificate of analysis for Diclazuril-d4 reference standard

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Diclazuril-d4 reference standard, including its chemical and physical properties, analytical data, and detailed experimental protocols for its analysis. This document is intended to support researchers, scientists, and drug development professionals in their analytical and research applications of this stable isotope-labeled internal standard.

Certificate of Analysis: this compound

The following tables summarize the key data typically found on a Certificate of Analysis for a this compound reference standard.[1]

Identification and Physical Properties

| Parameter | Specification |

| Chemical Name | Benzene-2,3,5,6-d4-acetonitrile, 4-chloro-α-[2,6-dichloro-4-(4,5-dihydro-3,5-dioxo-1,2,4-triazin-2(3H)-yl)phenyl]- |

| CAS Number | 1632495-80-7 |

| Molecular Formula | C₁₇H₅D₄Cl₃N₄O₂ |

| Molecular Weight | 411.66 g/mol |

| Appearance | White to yellow solid |

Analytical Data

| Test | Method | Result |

| Purity | HPLC | 98.00% |

| Isotopic Enrichment | Mass Spectrometry | 98.4% |

| Identity | ¹H NMR Spectroscopy | Consistent with structure |

| Identity | Mass Spectrometry | Consistent with structure |

Storage and Stability

| Condition | Storage Temperature | Shelf Life |

| Powder | -20°C | 3 years |

| 4°C | 2 years | |

| In solvent | -80°C | 6 months |

| -20°C | 1 month |

Experimental Protocols

Detailed methodologies for the key experiments cited in the Certificate of Analysis are provided below. These protocols are based on established analytical methods for Diclazuril and its deuterated analog.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is used to determine the purity of the this compound reference standard.

Instrumentation:

-

High-Performance Liquid Chromatograph with a UV detector.

Chromatographic Conditions:

-

Column: Reversed-phase C18 column (e.g., Nucleosil ODS 5 µm).[2]

-

Mobile Phase: A gradient elution with 0.01 M ammonium acetate and acetonitrile is typically used.[2]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 280 nm.[3]

-

Injection Volume: 10 µL.

Procedure:

-

Standard Preparation: Prepare a standard solution of this compound in a suitable solvent such as dimethylformamide or acetonitrile.

-

Sample Analysis: Inject the prepared standard solution into the HPLC system.

-

Data Analysis: The purity is calculated by determining the area of the main peak relative to the total area of all peaks in the chromatogram.

Mass Spectrometry (MS) for Identity and Isotopic Enrichment

Mass spectrometry is employed to confirm the identity of the compound and to determine the degree of deuterium incorporation.

Instrumentation:

-

Liquid Chromatograph coupled to a tandem mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.[2][4]

Mass Spectrometric Conditions:

-

Ionization Mode: Negative ion electrospray ionization (ESI-).[2][4]

-

Monitoring Mode: Multiple Reaction Monitoring (MRM) is used for the highest sensitivity and specificity.[2]

-

Precursor and Product Ions: The specific precursor and product ions for both this compound and any residual non-deuterated Diclazuril are monitored.

Procedure:

-

Sample Infusion: The sample solution is introduced into the mass spectrometer.

-

Data Acquisition: Mass spectra are acquired over a relevant mass-to-charge (m/z) ratio range.

-

Identity Confirmation: The observed molecular ion and fragmentation pattern are compared with the expected values for this compound.

-

Isotopic Enrichment Calculation: The relative intensities of the mass signals corresponding to this compound and the non-deuterated Diclazuril are used to calculate the percentage of isotopic enrichment.

¹H NMR Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the chemical structure of the reference standard.

Instrumentation:

-

High-resolution NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

-

Sample Preparation: Dissolve an accurately weighed amount of the this compound reference standard in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Data Acquisition: Acquire the ¹H NMR spectrum.

-

Data Analysis: The resulting spectrum is analyzed for chemical shifts, signal integrations, and coupling patterns. The absence or significant reduction of signals corresponding to the deuterated positions confirms the successful labeling. The overall pattern should be consistent with the structure of Diclazuril.

Mechanism of Action of Diclazuril

Diclazuril is a potent anticoccidial agent belonging to the benzeneacetonitrile group.[5] Its mechanism of action, while not fully elucidated, is known to be highly effective against various species of Eimeria, the protozoan parasite responsible for coccidiosis in livestock.[5][6]

The primary mode of action of Diclazuril is the disruption of the parasite's life cycle.[7][8] It is particularly effective against the intracellular developmental stages, specifically the schizonts and gamonts.[9] Treatment with Diclazuril leads to degenerative changes in these stages, characterized by a loss of internal structure and the appearance of intracytoplasmic vacuoles, ultimately preventing the formation of oocysts and their subsequent excretion.[7][9]

Recent studies suggest that Diclazuril may also target cyclin-dependent kinases (CDKs) in the parasite, which are crucial for cell cycle regulation.[7][8] By interfering with these enzymes, Diclazuril can inhibit the parasite's growth and replication.

Visualizations

The following diagrams illustrate the experimental workflow for purity determination and the proposed mechanism of action of Diclazuril.

Caption: Experimental workflow for HPLC purity determination of this compound.

Caption: Proposed mechanism of action of Diclazuril against Eimeria parasites.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. Quantitative analysis of diclazuril in animal plasma by liquid chromatography/electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determination of diclazuril in animal feed by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Detection of residues of the coccidiostat diclazuril in poultry tissues by liquid chromatography-tandem mass spectrometry after withdrawal of medicated feed - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. advacarepharma.com [advacarepharma.com]

- 6. nbinno.com [nbinno.com]

- 7. Diclazuril: Introduction;Administered;Mechanism of action_Chemicalbook [chemicalbook.com]

- 8. wap.guidechem.com [wap.guidechem.com]

- 9. biovet.com [biovet.com]

Diclazuril-d4: A Technical Guide for Researchers

This technical guide provides an in-depth overview of Diclazuril-d4, a deuterated analog of the potent anticoccidial agent, Diclazuril. This document is intended for researchers, scientists, and drug development professionals, offering comprehensive data, experimental methodologies, and insights into its mechanism of action.

Core Compound Data

This compound is a stable isotope-labeled version of Diclazuril, widely used as an internal standard in pharmacokinetic and metabolic studies. The integration of deuterium atoms provides a distinct mass spectrometric signature, enabling precise quantification.

| Property | Value |

| CAS Number | 1632495-80-7 |

| Molecular Formula | C₁₇H₅D₄Cl₃N₄O₂ |

| Molecular Weight | 411.66 g/mol |

Mechanism of Action

Diclazuril exerts its anticoccidial effect by disrupting the life cycle of protozoan parasites of the genus Eimeria. While the precise molecular targets are still under investigation, current research points towards a multi-faceted mechanism primarily centered on the parasite's cellular metabolism and developmental processes.

The primary mode of action involves the inhibition of mitochondrial function. Diclazuril treatment has been shown to attenuate the mitochondrial transmembrane potential in Eimeria merozoites. This disruption of the mitochondrial respiratory chain leads to a cascade of events culminating in parasite death.[1][2]

Furthermore, Diclazuril has been observed to induce apoptosis, or programmed cell death, in the second-generation merozoites of Eimeria tenella.[1][2] This suggests that beyond metabolic disruption, Diclazuril activates intrinsic cellular pathways leading to the parasite's self-destruction. The drug is effective against both the asexual and sexual stages of the parasite's development, leading to a significant reduction in oocyst shedding and thereby controlling the spread of infection.[3]

References

- 1. Effects of diclazuril on apoptosis and mitochondrial transmembrane potential in second-generation merozoites of Eimeria tenella - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of diclazuril on apoptosis and mitochondrial transmembrane potential in second-generation merozoites of Eimeria tenella. | Sigma-Aldrich [b2b.sigmaaldrich.com]

- 3. Efficacy and safety of diclazuril nanoemulsion in control of Eimeria tenella in broilers - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Safe Handling of Diclazuril-d4

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety information, handling procedures, and toxicological data for Diclazuril-d4. Given that this compound is a deuterated form of Diclazuril, its chemical and toxicological properties are considered analogous to the parent compound. All data presented herein pertains to Diclazuril and should be applied with due diligence to its deuterated analogue.

Section 1: Hazard Identification and Classification

Diclazuril is classified as a substance with potential health hazards. The primary concerns are reproductive toxicity and organ damage through prolonged or repeated exposure.

GHS Hazard Statements:

-

H373: May cause damage to organs (Lungs, Lymph nodes, Liver) through prolonged or repeated exposure.[1]

Hazard Pictograms:

| Pictogram | Hazard Class |

| Health Hazard | Reproductive Toxicity, Specific Target Organ Toxicity |

Section 2: Toxicological Data

The following tables summarize the available acute toxicity data for Diclazuril. These studies were conducted following standardized experimental protocols, such as those outlined by the Organisation for Economic Co-operation and Development (OECD).

Table 1: Acute Oral Toxicity[1][4][5][6]

| Species | Route | LD50 (mg/kg bw) | Method |

| Rat | Oral | >5000 | OECD Test Guideline 420 |

| Mouse | Oral | >5000 | OECD Test Guideline 420 |

| Dog | Oral | >5000 | OECD Test Guideline 420 |

Table 2: Acute Dermal Toxicity[1][4][6]

| Species | Route | LD50 (mg/kg bw) | Method |

| Rabbit | Dermal | >4000 | OECD Test Guideline 402 |

Table 3: Acute Inhalation Toxicity[2][4][5][6]

| Species | Route | LC50 (mg/L) | Exposure Time | Method |

| Rat | Inhalation | >2.24 | 4 hours | OECD Test Guideline 403 |

Section 3: Experimental Protocols

The toxicological data presented in this guide are derived from studies conducted in accordance with internationally recognized guidelines. The following provides an overview of the methodologies employed in these key experiments.

OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose Procedure

This method is designed to assess the acute toxic effects of a substance following oral administration.[5][6][7][8][9] A stepwise procedure is used where groups of animals, typically female rats, are dosed at one of a series of fixed dose levels (5, 50, 300, 2000, or 5000 mg/kg).[6][9] The initial dose is selected based on a preliminary "sighting study" to identify a dose that produces signs of toxicity without mortality.[6][8][9] Subsequent dosing depends on the observed outcomes.[6] Animals are observed for a total of 14 days for signs of toxicity and mortality.[7][9] This procedure aims to identify a dose that causes evident toxicity, allowing for classification of the substance's hazard, while minimizing animal mortality.[5][6][7]

OECD Test Guideline 402: Acute Dermal Toxicity

This guideline evaluates the potential adverse effects of a substance from a single dermal exposure.[10][11] The test substance is applied uniformly to a shaved area of the skin (approximately 10% of the body surface) of the test animals, usually rabbits or rats.[10][12] The application site is then covered with a porous gauze dressing for a 24-hour exposure period, after which the residual test substance is removed.[10][12] Animals are observed for 14 days for signs of dermal irritation, systemic toxicity, and mortality.[10][11] This test determines the median lethal dose (LD50) and provides information for hazard classification and labeling.[10]

OECD Test Guideline 403: Acute Inhalation Toxicity

This test provides information on health hazards arising from short-term inhalation exposure to a chemical.[13][14][15][16] The test involves exposing animals, typically rats, to the substance as a gas, vapor, aerosol, or particulate for a defined period, usually 4 hours.[13][14][15][16] A traditional protocol involves exposing groups of animals to at least three different concentrations to determine the median lethal concentration (LC50).[13][14][15] A "Concentration x Time" (CxT) protocol may also be used to assess the relationship between concentration, exposure duration, and toxicity.[13][14][15] Following exposure, animals are observed for at least 14 days.[13][16]

Section 4: Signaling Pathway of Diclazuril-Induced Apoptosis

Diclazuril has been shown to induce apoptosis in the protozoan parasite Eimeria tenella. This process involves the nuclear translocation of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH), a key glycolytic enzyme, and the subsequent activation of an intrinsic caspase-mediated cell death pathway.

Caption: Diclazuril-induced apoptosis in Eimeria tenella.

Pathway Description: Diclazuril treatment leads to an increased expression of GAPDH in the cytoplasm.[3][17] This is followed by the translocation of GAPDH into the nucleus.[3][17] Concurrently, Diclazuril disrupts the mitochondrial membrane potential, leading to the release of cytochrome c.[18] This event triggers the activation of the intrinsic apoptotic pathway, characterized by the activation of caspase-9, which in turn activates the executioner caspase-3, ultimately leading to programmed cell death.[3][17][18]

Section 5: Safe Handling and Emergency Procedures

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate PPE for the specific handling conditions. The following diagram outlines a general workflow for selecting adequate PPE.

Caption: Personal Protective Equipment (PPE) selection workflow.

First Aid Measures

In case of exposure, follow these first aid procedures and seek medical attention.

General Advice: In case of accident or if you feel unwell, seek medical advice immediately.[1][2] First aid responders should use recommended PPE.[1]

-

Inhalation: Move the exposed person to fresh air. If breathing is difficult, give oxygen. Get medical attention.[1][3][4]

-

Skin Contact: Immediately flush skin with plenty of soap and water.[1][3][4] Remove contaminated clothing and shoes.[1][3][4] Wash clothing before reuse.[1][3][4]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention if irritation persists.[1][2][3][4]

-

Ingestion: Do NOT induce vomiting.[1][2][3][4] Rinse mouth thoroughly with water.[1][2][3][4] Get medical attention.[1][2][3][4]

Spillage and Disposal

-

Spills: In case of a spill, avoid dust formation.[1] Use personal protective equipment.[3] Contain the spill and collect with an inert absorbent material.[3] Dispose of the waste in an approved waste disposal plant.[1][3] Local authorities should be advised if significant spillages cannot be contained.[1][2][3]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][3]

Section 6: Storage and Stability

-

Storage: Keep in properly labeled containers.[1][3] Store in a cool, dry, and well-ventilated area. Store locked up.[3][4]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[1][4][19]

-

Hazardous Decomposition Products: No hazardous decomposition products are known under normal conditions of use.[1][4][19]

This technical guide is intended to provide comprehensive safety information for the handling of this compound. It is imperative that all users read and understand this information before working with this compound. Always adhere to good laboratory practices and local safety regulations.

References

- 1. 859. Diclazuril (WHO Food Additives Series 36) [inchem.org]

- 2. msd.com [msd.com]

- 3. Nuclear translocation and accumulation of glyceraldehyde-3-phosphate dehydrogenase involved in diclazuril-induced apoptosis in Eimeria tenella (E. tenella) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. merck.com [merck.com]

- 5. OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose | PDF [slideshare.net]

- 6. oecd.org [oecd.org]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. OECD Guideline 420: Acute oral Toxicity - Fixed Dose Procedure | PPTX [slideshare.net]

- 9. Acute Oral Toxicity test – Fixed Dose Procedure (OECD 420: 2001). - IVAMI [ivami.com]

- 10. Acute Dermal Toxicity OECD 402 - Toxicology IND Services [toxicology-ind.com]

- 11. nucro-technics.com [nucro-technics.com]

- 12. Acute dermal toxicity-402 | PPTX [slideshare.net]

- 13. OECD No. 403: Acute Inhalation Test - Analytice [analytice.com]

- 14. oecd.org [oecd.org]

- 15. Test No. 403: Acute Inhalation Toxicity - Overton [app.overton.io]

- 16. eurolab.net [eurolab.net]

- 17. Nuclear translocation and accumulation of glyceraldehyde-3-phosphate dehydrogenase involved in diclazuril-induced apoptosis in Eimeria tenella (E. tenella) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Effects of diclazuril on apoptosis and mitochondrial transmembrane potential in second-generation merozoites of Eimeria tenella - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. msd.com [msd.com]

Methodological & Application

Application Note: Quantitative Analysis of Diclazuril in Poultry Feed using a Diclazuril-d4 LC-MS/MS Method

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diclazuril is a synthetic anticoccidial agent widely used in the poultry industry to prevent and treat coccidiosis, a parasitic disease of the intestinal tract.[1] Regulatory bodies in various regions, including the European Union, have established maximum residue limits (MRLs) for diclazuril in animal feed to ensure consumer safety. The EU, for instance, has set the MRL for diclazuril in complete poultry feed at 1 mg/kg. Accurate and sensitive analytical methods are therefore essential for monitoring diclazuril levels in poultry feed to ensure compliance with these regulations and safeguard the food chain.

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of diclazuril in poultry feed. The method utilizes a deuterated internal standard, Diclazuril-d4, to ensure high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response.

Experimental Protocols

Materials and Reagents

-

Diclazuril certified reference standard

-

This compound internal standard

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Blank poultry feed for matrix-matched calibration standards

Sample Preparation

-

Homogenization: Grind a representative sample of poultry feed to a fine powder.

-

Weighing: Accurately weigh 2.0 g of the homogenized feed sample into a 50 mL polypropylene centrifuge tube.

-

Fortification: Spike the sample with an appropriate volume of this compound internal standard solution.

-

Extraction: Add 10 mL of acetonitrile to the tube.

-

Vortexing and Sonication: Vortex the tube for 1 minute, followed by ultrasonication for 10 minutes to ensure thorough extraction.

-

Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.

-

Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography (LC) System:

| Parameter | Condition |

| Column | C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | Start with 95% A, ramp to 5% A over 5 minutes, hold for 2 minutes, return to initial conditions |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

Mass Spectrometry (MS) System:

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Gas | Nitrogen |

| Collision Gas | Argon |

Data Presentation

Mass Spectrometric Parameters

The following Multiple Reaction Monitoring (MRM) transitions were used for the quantification and confirmation of Diclazuril and its internal standard, this compound. The transitions for this compound are predicted based on the known fragmentation of Diclazuril, with a +4 Da shift for the precursor and major product ions due to deuterium labeling.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |

| Diclazuril | 407.0 | 336.0 | 334.0 |

| This compound | 411.0 | 340.0 | 338.0 |

Method Validation Data

The method was validated for linearity, recovery, precision, limit of detection (LOD), and limit of quantification (LOQ) in poultry feed matrix. The results are summarized in the tables below, compiled from various studies.[2][3][4]

Table 1: Linearity

| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |

| Diclazuril | 0.25 - 50 | > 0.999[5] |

Table 2: Recovery and Precision

| Spiked Level (µg/kg) | Recovery (%) | RSD (%) |

| 1 | 90.1 - 105.2 | 3.0 - 8.1 |

| 10 | 94.0 - 103.7 | 3.1 - 11.4 |

| 100 | 92.5 - 104.1 | < 15 |

Table 3: Sensitivity

| Parameter | Value (µg/kg) |

| Limit of Detection (LOD) | 0.1 |

| Limit of Quantification (LOQ) | 0.3 - 1.2 |

Experimental Workflow Diagram

Caption: LC-MS/MS workflow for Diclazuril analysis in poultry feed.

References

- 1. sciex.com [sciex.com]

- 2. researchgate.net [researchgate.net]

- 3. eurl-pesticides.eu [eurl-pesticides.eu]

- 4. MRMaid, the Web-based Tool for Designing Multiple Reaction Monitoring (MRM) Transitions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Automated Detection of Inaccurate and Imprecise Transitions in Peptide Quantification by Multiple Reaction Monitoring Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of Diclazuril in Equine Plasma by LC-MS/MS Using a Deuterated Internal Standard

Abstract

This application note details a robust and sensitive method for the quantitative analysis of Diclazuril in equine plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol employs Diclazuril-d4 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. The sample preparation involves a straightforward protein precipitation step, followed by reversed-phase chromatographic separation and detection by multiple reaction monitoring (MRM). This method is suitable for pharmacokinetic studies, drug monitoring, and regulatory compliance in the equine industry.

Introduction

Diclazuril is a benzeneacetonitrile compound with potent antiprotozoal activity, widely used for the treatment and prevention of coccidiosis in various animal species.[1][2] Its potential application in treating Equine Protozoal Myeloencephalitis (EPM) has led to increased interest in its pharmacokinetic profile in horses.[1][3][4] Accurate quantification of Diclazuril in plasma is crucial for determining its bioavailability, half-life, and optimal dosing regimens.[1][3][4] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative mass spectrometry as it co-elutes with the analyte and effectively compensates for variations in sample preparation, injection volume, and matrix effects. This application note provides a comprehensive protocol for the analysis of Diclazuril in equine plasma, validated to meet the stringent requirements of drug development and research professionals.

Experimental Protocols

Materials and Reagents

-

Diclazuril (analytical standard)

-

This compound (internal standard)

-

Acetonitrile (LC-MS grade)

-

Ammonium Acetate (LC-MS grade)

-

Formic Acid (LC-MS grade)

-

Water (deionized, 18 MΩ·cm)

-

Equine plasma (blank)

Equipment

-

Liquid Chromatograph (e.g., Agilent 1290 Infinity II, Waters ACQUITY UPLC)

-

Tandem Mass Spectrometer (e.g., Sciex 4000 QTRAP, Thermo Scientific TSQ Altis)

-

Reversed-phase C18 column (e.g., Nucleosil ODS 5 µm or equivalent)[5]

-

Analytical balance

-

Microcentrifuge

-

Vortex mixer

-

Pipettes and consumables

Preparation of Stock and Working Solutions

-

Diclazuril Stock Solution (1 mg/mL): Accurately weigh 10 mg of Diclazuril and dissolve in 10 mL of dimethylformamide (DMF).

-

This compound Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of DMF.

-

Working Solutions: Prepare serial dilutions of the Diclazuril stock solution in a 50:50 mixture of acetonitrile and water to create calibration standards and quality control (QC) samples.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in a 50:50 mixture of acetonitrile and water.

Sample Preparation: Protein Precipitation

-

Label microcentrifuge tubes for each sample, calibrator, and QC.

-

Pipette 200 µL of equine plasma into the appropriately labeled tube.

-

Add 20 µL of the this compound internal standard working solution (100 ng/mL) to all tubes except for the blank matrix.

-

Add 600 µL of acetonitrile to each tube.

-

Vortex vigorously for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes.

-

Carefully transfer the supernatant to a clean autosampler vial.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen if concentration is needed, or inject directly. If evaporated, reconstitute in 200 µL of the mobile phase starting condition.

LC-MS/MS Method

Liquid Chromatography Conditions

| Parameter | Value |

| Column | Nucleosil ODS 5 µm (or equivalent C18)[5] |

| Mobile Phase A | 0.01 M Ammonium Acetate in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.8 mL/min (example, may need optimization) |

| Injection Volume | 10 µL |

| Gradient | As described in the table below |

Gradient Elution Program

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 90 | 10 |

| 1.0 | 90 | 10 |

| 5.0 | 10 | 90 |

| 7.0 | 10 | 90 |

| 7.1 | 90 | 10 |

| 10.0 | 90 | 10 |

Mass Spectrometry Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Negative[5] |

| Scan Type | Multiple Reaction Monitoring (MRM)[5] |

| Source Temperature | 600°C[6] |

| Nebulizer Gas | 45 psi[6] |

| Heater Gas | 45 psi[6] |

MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Diclazuril | 410.9 | 299.0 | -35 (example) |

| Diclazuril | 410.9 | 155.0 | -45 (example) |

| This compound | 414.9 | 303.0 | -35 (example) |

Collision energies are instrument-dependent and require optimization.

Data Presentation

Method Validation Summary

The performance of the analytical method should be validated according to regulatory guidelines. The following tables summarize typical validation parameters for the quantitative analysis of Diclazuril in plasma.

Table 1: Linearity and Sensitivity

| Parameter | Result |

| Linear Range | 1 - 2000 ng/mL[5] |

| Correlation Coefficient (r) | ≥ 0.999[5][7] |

| Limit of Detection (LOD) | 0.03 ng/mL[5] |

| Limit of Quantification (LOQ) | 1 ng/mL[5] |

Table 2: Accuracy and Precision

| QC Level | Concentration (ng/mL) | Within-Run Precision (%CV) | Between-Run Precision (%CV) | Accuracy (%) |

| Low QC | 50 | ≤ 10.5%[5] | ≤ 11.7%[5] | 91.2 - 108.8%[5] |

| High QC | 500-1000 | ≤ 8.8%[5] | ≤ 11.7%[5] | 91.2 - 108.8%[5] |

Data adapted from a study on animal plasma, demonstrating typical method performance.[5]

Table 3: Recovery

| Parameter | Result |

| Extraction Recovery | 82% (via SPE)[8] |

Note: Recovery for protein precipitation with acetonitrile is generally high and consistent, though may vary. The cited recovery is for Solid Phase Extraction for comparison.

Visualizations

Caption: Experimental workflow for Diclazuril analysis in equine plasma.

Caption: Logic of using a stable isotope-labeled internal standard.

References

- 1. Diclazuril in the horse: its identification and detection and preliminary pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. madbarn.com [madbarn.com]

- 5. Quantitative analysis of diclazuril in animal plasma by liquid chromatography/electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sciex.com [sciex.com]

- 7. Simultaneous Analysis of Nicarbazin, Diclazuril, Toltrazuril, and Its Two Metabolites in Chicken Muscle and Eggs by In-Syringe Dispersive Solid-Phase Filter Clean-Up Followed by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. thomastobin.com [thomastobin.com]

Application Notes and Protocols for Veterinary Drug Residue Monitoring in Chicken Tissue Using Diclazuril-d4

Introduction

Diclazuril is a broad-spectrum anticoccidial agent widely used in the poultry industry to prevent and treat coccidiosis, a parasitic disease of the intestinal tract.[1][2] Regulatory agencies worldwide have established Maximum Residue Limits (MRLs) for diclazuril in edible chicken tissues to ensure consumer safety.[1][3][4] Accurate and sensitive analytical methods are crucial for monitoring these residues. The use of a stable isotope-labeled internal standard, such as Diclazuril-d4, is the preferred method for achieving high accuracy and precision in quantitative analysis by compensating for matrix effects and variations in sample preparation and instrument response.[5]

This document provides detailed application notes and protocols for the determination of diclazuril residues in chicken tissues using this compound as an internal standard, primarily employing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Target Audience: Researchers, scientists, and drug development professionals involved in veterinary drug residue analysis and food safety.

Quantitative Data Summary

The following tables summarize key quantitative data related to the analysis of diclazuril in chicken tissues.

Table 1: Maximum Residue Limits (MRLs) for Diclazuril in Chicken Tissues

| Tissue | European Union (EU) MRL (µg/kg) | Codex Alimentarius MRL (µg/kg) | Canada MRL (ppm) |

| Muscle | 500[3] | 500[1] | 0.5[4] |

| Liver | 1500[3] | 3000[1] | 3.0[4] |

| Kidney | 1000[3] | 2000[1] | 2.0[4] |

| Skin/Fat | 500[3] | 1000[1] | 1.0[4] |

Table 2: Performance Characteristics of LC-MS/MS Methods for Diclazuril Analysis in Chicken Tissues

| Parameter | Muscle | Liver | Kidney | Reference |

| Limit of Detection (LOD) | ||||

| 0.5 µg/kg | - | - | [6][7] | |

| 0.02 µg/kg (CLEIA) | - | - | [8] | |

| Limit of Quantification (LOQ) | ||||

| 25 ng/g | 25 ng/g | 25 ng/g | [9] | |

| Recovery (%) | ||||

| 90.3 - 120.4 | - | - | [8] | |

| 84.3 - 109.5 | 84.3 - 109.5 | 84.3 - 109.5 | [9] | |

| Precision (RSD %) | ||||

| <15.8 | <15.8 | <15.8 | [9] |

Table 3: Reported Diclazuril Residue Concentrations in Chicken Tissues from a Study [6][7]

| Tissue | Average Steady-State Concentration (µg/kg) |

| Breast Muscle | 94 |

| Thigh Muscle | 135 |

| Liver | 722 |

| Note: Chickens were fed a diet containing 730 µg/kg diclazuril from day 22 to day 32 of a 6-week study.[6][7] |

Experimental Protocols

Protocol 1: Sample Preparation and Extraction for LC-MS/MS Analysis

This protocol is a synthesized method based on common procedures described in the literature.[2][5][6][7][10]

1. Materials and Reagents:

-

Homogenized chicken tissue (muscle, liver, kidney)

-

Diclazuril analytical standard

-

This compound internal standard solution (concentration to be optimized, e.g., 1 µg/mL)

-

Acetonitrile (ACN), HPLC or LC-MS grade

-

Methanol (MeOH), HPLC or LC-MS grade

-

Water, ultrapure (e.g., Milli-Q)

-

Formic acid (FA)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Sodium chloride (NaCl)

-

Dispersive solid-phase extraction (d-SPE) sorbents (e.g., C18, PSA)

-

Centrifuge tubes (50 mL)

-

Vortex mixer

-

Centrifuge

-

Syringe filters (0.22 µm)

2. Procedure:

-

Sample Homogenization: Weigh 2.0 g (± 0.05 g) of homogenized chicken tissue into a 50 mL centrifuge tube.

-

Internal Standard Spiking: Add a known amount of this compound internal standard solution to the sample. The final concentration should be appropriate for the expected range of diclazuril concentrations in the samples.

-

Extraction:

-

Add 10 mL of acetonitrile (or a mixture of ACN/methanol).[5]

-

Add salting-out agents, for example, 4 g of anhydrous magnesium sulfate and 1 g of NaCl, to induce phase separation.

-

Vortex vigorously for 1-2 minutes to ensure thorough mixing and extraction.[10]

-

Centrifuge at ≥ 4000 x g for 5-10 minutes at 4°C.[10]

-

-

Clean-up (Dispersive SPE - QuEChERS style):

-

Transfer an aliquot (e.g., 1-2 mL) of the upper acetonitrile layer to a d-SPE tube containing a suitable sorbent mixture (e.g., C18 and Primary Secondary Amine - PSA) to remove interfering matrix components.

-

Vortex for 1 minute.

-

Centrifuge at high speed for 5 minutes.

-

-

Final Preparation:

-

Take an aliquot of the cleaned extract and evaporate it to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40-50°C).

-

Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase (e.g., 50:50 acetonitrile/water with 0.1% formic acid).[2]

-

Vortex to dissolve the residue.

-

Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.[2]

-

Protocol 2: UPLC-MS/MS Analysis

This protocol outlines typical instrumental parameters for the quantification of diclazuril.[6][7]

1. Instrumentation:

-

Ultra-High-Performance Liquid Chromatography (UPLC) system

-

Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source

2. Chromatographic Conditions:

-

Column: A reversed-phase C18 column (e.g., 50-100 mm length, ≤ 2.1 mm internal diameter, < 2 µm particle size) is commonly used.[6][7]

-

Mobile Phase:

-

A: Water with 0.1% formic acid

-

B: Acetonitrile or Methanol with 0.1% formic acid

-

-

Gradient Elution: A typical gradient would start with a higher percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute diclazuril, followed by a re-equilibration step. The specific gradient profile should be optimized for the column and system used.

-

Flow Rate: 0.2 - 0.4 mL/min

-

Column Temperature: 30 - 40 °C

-

Injection Volume: 5 - 10 µL

3. Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode is often used for diclazuril.[6][7]

-

Multiple Reaction Monitoring (MRM): Monitor at least two precursor-to-product ion transitions for both diclazuril and this compound for quantification and confirmation. The specific m/z transitions should be optimized by infusing standard solutions.

-

Example Transitions for Diclazuril: (To be determined empirically, but based on its structure, precursor ion would be around m/z 406-408)

-

Example Transitions for this compound: (Shifted by +4 Da from the native compound)

-

-

Source Parameters: Optimize parameters such as capillary voltage, source temperature, desolvation gas flow, and cone voltage to achieve maximum signal intensity for the target analytes.

4. Quantification:

-

Create a calibration curve using matrix-matched standards or solvent-based standards containing a constant concentration of this compound.

-

Plot the ratio of the peak area of diclazuril to the peak area of this compound against the concentration of diclazuril.

-

Quantify diclazuril in unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Caption: Experimental workflow for diclazuril residue analysis.

Caption: Role of this compound in accurate quantification.

References

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. researcherslinks.com [researcherslinks.com]

- 3. Assessment of the feed additive consisting of diclazuril (Clinacox® 0.5%) for chickens for fattening and chickens reared for laying for the renewal of its authorisation (Elanco GmbH) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. List of Maximum Residue Limits (MRLs) for Veterinary Drugs in Foods - Canada.ca [canada.ca]

- 5. Multi-residue analysis using liquid chromatography tandem mass spectrometry for detection of 20 coccidiostats in poultry, livestock, and aquatic tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Detection of residues of the coccidiostat diclazuril in poultry tissues by liquid chromatography-tandem mass spectrometry after withdrawal of medicated feed - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Determination of residual enantiomers of diclazuril in chicken edible tissues by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Generation and Characterization of an Anti-diclazuril Monoclonal Antibody and Development of a Diagnostic Enzyme-Linked Immunosorbent Assay for Poultry - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Diclazuril-d4 as an Internal Standard for Eimeria Species Quantification

Topic: Diclazuril-d4 as an Internal Standard for Correlating Drug Concentration with Eimeria Species Load

Audience: Researchers, scientists, and drug development professionals in the field of veterinary parasitology and anticoccidial drug development.

Introduction

Coccidiosis, caused by protozoan parasites of the genus Eimeria, is a significant concern in the poultry industry, leading to substantial economic losses. Accurate quantification of Eimeria species is crucial for disease monitoring, efficacy studies of anticoccidial drugs, and understanding parasite biology. While traditional methods like oocyst counting and molecular techniques such as quantitative PCR (qPCR) are standard for parasite quantification, there is a need for robust analytical methods to correlate parasite load with drug concentration in tissues.

This document outlines a detailed application and protocol for the use of this compound as an internal standard in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the precise quantification of Diclazuril. This, in turn, can be correlated with Eimeria species quantification data obtained from qPCR. This combined approach provides a powerful tool for pharmacokinetic/pharmacodynamic (PK/PD) studies and for assessing the efficacy of Diclazuril against various Eimeria species.

Diclazuril is a potent anticoccidial agent that acts against various intracellular developmental stages of Eimeria.[1] Its mechanism of action is believed to involve interference with the parasite's cell division, potentially by targeting cyclin-dependent kinase-related kinase 2 (EtCRK2), thereby disrupting the reproductive cycle.[2] The use of a stable isotope-labeled internal standard like this compound is essential for accurate and precise quantification by LC-MS/MS, as it compensates for matrix effects and variations in sample processing and instrument response.

Experimental Overview

The overall workflow involves two parallel processes:

-

Quantification of Eimeria Species: DNA is extracted from infected tissue or fecal samples, followed by qPCR to determine the genome copy number of the target Eimeria species.

-

Quantification of Diclazuril: The same biological samples are processed to extract Diclazuril, with this compound added as an internal standard. The concentration of Diclazuril is then determined using a validated LC-MS/MS method.

A correlation can then be established between the parasite load (from qPCR) and the drug concentration (from LC-MS/MS) in the same samples.

Caption: Experimental workflow for correlating Eimeria quantification with Diclazuril concentration.

Protocols

Eimeria Species Quantification by qPCR

This protocol provides a general method for the quantification of Eimeria genomes from biological samples.

3.1.1. DNA Extraction from Fecal or Tissue Samples

Several methods can be employed for DNA extraction from Eimeria oocysts, including commercial kits and traditional phenol-chloroform methods.[3][4][5][6] The Cetyl Trimethyl Ammonium Bromide (CTAB) method has shown good results for DNA extraction from oocysts.[6]

Materials:

-

Fecal or tissue sample containing Eimeria oocysts

-

Lysis buffer (containing lysozyme, SDS, and proteinase K)

-

CTAB buffer

-

5M NaCl

-

Phenol:chloroform:isoamyl alcohol (25:24:1)

-

Absolute ethanol (ice-cold)

-

70% ethanol

-

Nuclease-free water

Protocol:

-

Homogenize the fecal or tissue sample. For fecal samples, oocysts can be concentrated by flotation.

-

Wash the oocyst pellet with distilled water to remove inhibitors.

-

Incubate the pellet with lysis buffer for 10 minutes at 37°C.

-

Add CTAB buffer and 5M NaCl, and incubate at 65°C for 10 minutes.

-

Perform a phenol-chloroform extraction to remove proteins.

-

Precipitate the DNA from the aqueous phase by adding ice-cold absolute ethanol.

-

Wash the DNA pellet with 70% ethanol and air dry.

-

Resuspend the DNA in nuclease-free water.

-

Quantify the DNA using a spectrophotometer and assess its purity.

3.1.2. Quantitative PCR (qPCR)

Materials:

-

Extracted genomic DNA

-

Species-specific primers and probes for the target Eimeria species

-

qPCR master mix

-

Nuclease-free water

-

qPCR instrument

Protocol:

-

Prepare a standard curve using known concentrations of plasmid DNA containing the target gene sequence.

-

Set up the qPCR reaction mixture containing the qPCR master mix, primers, probe, and template DNA.

-

Run the qPCR program with appropriate cycling conditions (initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

Analyze the results to determine the Ct values and calculate the genome copy number of the Eimeria species in the sample based on the standard curve.[1]

Diclazuril Quantification by LC-MS/MS

This protocol details the quantification of Diclazuril in biological samples using this compound as an internal standard.

3.2.1. Sample Preparation and Extraction

Materials:

-

Homogenized tissue or fecal sample

-

This compound internal standard solution

-

Acetonitrile

-

Ethyl acetate

-

Centrifuge

-

Evaporator

Protocol:

-

Weigh a known amount of the homogenized sample.

-

Spike the sample with a known concentration of this compound internal standard solution.

-

Add acetonitrile or ethyl acetate to the sample for protein precipitation and extraction of Diclazuril.[7][8]

-

Vortex the sample vigorously and centrifuge to pellet the precipitate.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable solvent (e.g., a mixture of mobile phases) for LC-MS/MS analysis.

3.2.2. LC-MS/MS Analysis

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

LC Conditions:

-

Column: C18 reversed-phase column (e.g., Nucleosil ODS 5-µm)[7]

-

Mobile Phase: A gradient of acetonitrile and water containing 0.01 M ammonium acetate or 0.1% formic acid.[7][9]

-

Flow Rate: 0.2-0.4 mL/min

-

Injection Volume: 5-20 µL

MS/MS Conditions:

-

Ionization Mode: Negative Electrospray Ionization (ESI-)[8]

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

Monitor the specific precursor-to-product ion transitions for both Diclazuril and this compound.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Diclazuril | 412.0 | 285.0 |

| This compound | 416.0 | 289.0 |

Note: The exact m/z values may vary slightly depending on the instrument and conditions.

3.2.3. Data Analysis

-

Generate a calibration curve by plotting the peak area ratio of Diclazuril to this compound against the concentration of Diclazuril standards.

-

Calculate the concentration of Diclazuril in the samples using the calibration curve.

Data Presentation

The quantitative data should be summarized in clear and concise tables to facilitate comparison and correlation analysis.

Table 1: Eimeria Species Quantification by qPCR

| Sample ID | Sample Type | Eimeria Species | Genome Copy Number/gram |

| Sample 1 | Cecal Tissue | E. tenella | 1.2 x 10^6 |

| Sample 2 | Feces | E. acervulina | 5.8 x 10^5 |

| ... | ... | ... | ... |

Table 2: Diclazuril Quantification by LC-MS/MS

| Sample ID | Sample Type | Diclazuril Concentration (ng/g) |

| Sample 1 | Cecal Tissue | 150.7 |

| Sample 2 | Feces | 85.2 |

| ... | ... | ... |

Table 3: Correlation of Eimeria Load and Diclazuril Concentration

| Sample ID | Eimeria Genome Copy Number/gram | Diclazuril Concentration (ng/g) |

| Sample 1 | 1.2 x 10^6 | 150.7 |

| Sample 2 | 5.8 x 10^5 | 85.2 |

| ... | ... | ... |

Visualization of Diclazuril's Proposed Mechanism of Action

Diclazuril is thought to disrupt the life cycle of Eimeria by interfering with cell division processes. One proposed target is the cyclin-dependent kinase-related kinase 2 (EtCRK2), which is crucial for the parasite's reproductive cycle.[2]

Caption: Proposed mechanism of action of Diclazuril on the Eimeria life cycle.

Conclusion

The combined use of qPCR for Eimeria quantification and LC-MS/MS with this compound as an internal standard for Diclazuril quantification provides a robust and reliable approach for studying the efficacy of this important anticoccidial drug. This methodology allows for the precise correlation of drug concentration in target tissues with the parasite load, offering valuable insights for drug development, resistance monitoring, and the optimization of treatment strategies for coccidiosis in poultry. The detailed protocols and data presentation formats provided herein serve as a comprehensive guide for researchers in this field.

References

- 1. Quantification of Eimeria necatrix, E. acervulina and E. maxima genomes in commercial chicken farms by quantitative real time PCR - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scielo.br [scielo.br]

- 4. A simple method of DNA extraction for Eimeria species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scielo.br [scielo.br]

- 7. Quantitative analysis of diclazuril in animal plasma by liquid chromatography/electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Detection of residues of the coccidiostat diclazuril in poultry tissues by liquid chromatography-tandem mass spectrometry after withdrawal of medicated feed - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. iris.uniroma1.it [iris.uniroma1.it]

Application Note: Determination of Diclazuril Residues in Milk by LC-MS/MS Using Diclazuril-d4 as an Internal Standard

Introduction

Diclazuril is a potent anticoccidial agent widely used in veterinary medicine to control coccidiosis in poultry and other livestock. The presence of its residues in food products of animal origin, such as milk, is a significant concern for food safety and public health. Regulatory bodies worldwide have established maximum residue limits (MRLs) for Diclazuril in various food commodities. Consequently, sensitive and reliable analytical methods are imperative for monitoring Diclazuril residues in milk to ensure compliance with these regulations and safeguard consumer health.

This application note details a robust and sensitive method for the quantitative determination of Diclazuril residues in milk using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method incorporates the use of a stable isotope-labeled internal standard, Diclazuril-d4, to ensure high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response. The protocol described herein is intended for researchers, scientists, and professionals in drug development and food safety testing.

Experimental Workflow